Voruciclib (CAS 1000023-04-0) is a highly potent, orally bioavailable small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9)[1]. By selectively targeting the CDK9/cyclin T complex, it effectively represses the transcription of short-lived anti-apoptotic proteins, most notably MCL-1 [2]. Designed to overcome the pharmacokinetic and toxicity limitations of first-generation pan-CDK inhibitors, Voruciclib offers a robust procurement choice for researchers and formulators developing combination regimens for hematological malignancies . Its high oral bioavailability, well-characterized safety profile, and distinct target selectivity make it a highly suitable active agent in advanced oncological research and oral dosage form development[1].
Substituting Voruciclib with earlier-generation CDK inhibitors, such as Alvocidib (Flavopiridol) or Dinaciclib, introduces severe process and translational liabilities [1]. First-generation analogs suffer from poor oral bioavailability and require intravenous formulation, severely restricting their utility in oral dosage form development and in vivo efficacy models[1]. Furthermore, generic pan-CDK substitution results in significant off-target kinase inhibition (such as MAK and ICK), leading to confounding toxicity profiles—most notably severe gastrointestinal distress—that complicate data interpretation and limit therapeutic windows[2]. For procurement focused on oral formulation compatibility and precise MCL-1 repression without broad non-CDK kinase interference, Voruciclib is strictly non-interchangeable with older pan-CDK agents[1].
Unlike first-generation CDK9 inhibitors such as Alvocidib and Dinaciclib, which are restricted to intravenous administration due to poor absorption and gastrointestinal toxicity, Voruciclib is structurally optimized for oral bioavailability [1]. This allows for the development of oral solid dosage forms and simplifies in vivo administration protocols [1].
| Evidence Dimension | Dosing route suitability and oral bioavailability |
| Target Compound Data | Orally bioavailable; suitable for oral solid dosage formulation |
| Comparator Or Baseline | Alvocidib / Dinaciclib (Restricted to intravenous formulation) |
| Quantified Difference | Shift from IV-only to oral administration compatibility |
| Conditions | In vivo pharmacokinetic profiling and clinical formulation |
Enables the development of patient-friendly oral combination therapies and simplifies preclinical dosing regimens, which is impossible with IV-restricted comparators.
Voruciclib exhibits a significantly refined kinase selectivity profile compared to its analog Alvocidib. While Alvocidib exhibits equipotent inhibitory activity against both CDK9 and the off-target male germ cell-associated kinase (MAK), Voruciclib demonstrates a 100-fold greater selectivity for CDK9 over MAK [1]. This structural differentiation reduces non-CDK off-target liabilities [1].
| Evidence Dimension | Selectivity ratio of CDK9 over MAK |
| Target Compound Data | 100-fold selectivity for CDK9 over MAK |
| Comparator Or Baseline | Alvocidib (Equipotent activity against CDK9 and MAK; 1:1 ratio) |
| Quantified Difference | 100-fold improvement in target selectivity |
| Conditions | 10-point dose-response biochemical kinase assay |
Procurement of Voruciclib ensures precise on-target transcriptional repression without the confounding off-target toxicities associated with broad-spectrum kinase inhibition.
Voruciclib demonstrates exceptional intrinsic potency, yielding a Ki value of 0.626 nM against the CDK9/cyclin T2 complex in biochemical assays . This sub-nanomolar activity ensures robust target engagement at low concentrations, which is highly advantageous for minimizing active pharmaceutical ingredient (API) requirements during formulation scale-up .
| Evidence Dimension | Inhibitory constant (Ki) against CDK9/cyclin T2 |
| Target Compound Data | Ki = 0.626 nM |
| Comparator Or Baseline | Standard nanomolar-range CDK inhibitors (Baseline) |
| Quantified Difference | Sub-nanomolar target engagement |
| Conditions | Cell-free biochemical kinase assay |
High intrinsic potency allows for lower API loading in final formulations, reducing material consumption and minimizing excipient compatibility challenges.
Voruciclib is specifically utilized to overcome resistance mechanisms associated with BCL-2 inhibitors like Venetoclax. By directly repressing MCL-1 protein expression, the combination of Voruciclib and Venetoclax yields significantly enhanced tumor growth inhibition and apoptosis in acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL) models compared to Venetoclax monotherapy [1].
| Evidence Dimension | Tumor growth inhibition and apoptosis induction |
| Target Compound Data | Voruciclib + Venetoclax (Synergistic enhancement of apoptosis) |
| Comparator Or Baseline | Venetoclax monotherapy (Subject to MCL-1 driven resistance) |
| Quantified Difference | Restoration of apoptotic sensitivity in resistant models |
| Conditions | In vivo AML and DLBCL xenograft models |
Essential for researchers and developers procuring agents specifically to formulate combination therapies that bypass established BCL-2 inhibitor resistance pathways.
Due to its optimized oral bioavailability, Voruciclib is a highly suitable CDK9 inhibitor for formulating oral solid dosage forms in combination with other orally active targeted therapies, bypassing the IV-only restrictions of older analogs [1].
Voruciclib is a highly effective agent for research focused on overcoming Venetoclax resistance in hematological malignancies, providing precise, on-target downregulation of MCL-1 without broad off-target cytotoxicity [2].
In pharmacological profiling where distinguishing between CDK9 and other kinases (such as MAK or ICK) is critical, Voruciclib serves as a highly selective benchmark compound, avoiding the confounding data generated by equipotent pan-CDK inhibitors like Alvocidib [1].